molecular formula C21H20N2O4S2 B12191069 N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12191069
M. Wt: 428.5 g/mol
InChI Key: PPKUJTPEJZWDCA-UHFFFAOYSA-N
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Description

N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a tetrahydrothieno[3,4-d][1,3]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring, followed by the introduction of the phenoxyphenyl group and the cyclopropanecarboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide stands out due to its unique tetrahydrothieno[3,4-d][1,3]thiazole ring system and the presence of both phenoxyphenyl and cyclopropanecarboxamide groups

Properties

Molecular Formula

C21H20N2O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C21H20N2O4S2/c24-20(14-6-7-14)22-21-23(18-12-29(25,26)13-19(18)28-21)15-8-10-17(11-9-15)27-16-4-2-1-3-5-16/h1-5,8-11,14,18-19H,6-7,12-13H2

InChI Key

PPKUJTPEJZWDCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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